4-Fluoro-2-iodoaniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-iodoaniline can be synthesized through various methods. One common approach involves the iodination of 4-fluoroaniline using iodine and an oxidizing agent such as sodium nitrite in an acidic medium . Another method includes the palladium-catalyzed coupling of 4-fluoroaniline with an iodoarene under suitable conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives, and reduced to form amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 4-fluoro-2-aminobenzene derivatives.
Oxidation: Formation of 4-fluoro-2-nitroaniline.
Reduction: Formation of 4-fluoro-2-aminobenzene.
Scientific Research Applications
4-Fluoro-2-iodoaniline is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-fluoro-2-iodoaniline involves its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For instance, in substitution reactions, the iodine atom is replaced by other nucleophiles, altering the compound’s properties and reactivity .
Comparison with Similar Compounds
2-Iodoaniline: Similar structure but lacks the fluorine atom.
2-Fluoro-4-iodoaniline: Similar structure but with different positioning of the fluorine and iodine atoms.
Uniqueness: 4-Fluoro-2-iodoaniline is unique due to the specific positioning of the fluorine and iodine atoms, which imparts distinct reactivity and properties compared to its analogs .
Biological Activity
4-Fluoro-2-iodoaniline is a halogenated aromatic amine with notable biological activities that have been explored in various scientific studies. This article discusses the compound's biochemical properties, mechanisms of action, and its potential applications in medicine and research, supported by data tables and case studies.
This compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 61272-76-2 |
Molecular Formula | C6H5FIN |
Molecular Weight | 237.02 g/mol |
IUPAC Name | This compound |
Solubility | Not miscible in water |
This compound is primarily used as an intermediate in organic synthesis and has been noted for its stability under recommended storage conditions, although it is incompatible with oxidizing agents .
Research indicates that halogenated anilines like this compound can participate in various biochemical reactions. These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
The biological activity of this compound may involve several molecular mechanisms:
- Binding Interactions : The compound likely interacts with various biomolecules, influencing their function.
- Enzyme Inhibition/Activation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Gene Expression Modulation : Changes in gene expression profiles have been observed following exposure to halogenated anilines .
Case Studies
-
Metabolic Pathways in Earthworms :
A study examining the metabolism of this compound in the earthworm Eisenia veneta utilized F-19 NMR spectroscopy and HPLC-MS techniques. The findings indicated the presence of iodine-containing metabolites, suggesting that the compound undergoes significant metabolic transformation in this organism . -
Antagonistic Activity Studies :
In a screening for antagonistic activities against P2X3 receptors, various halogenated anilines were tested. The results showed that structural modifications, including the presence of fluorine and iodine, significantly influenced their biological activity. Specifically, compounds with halide substitutions exhibited varying degrees of antagonistic effects, highlighting the importance of molecular structure on biological activity .
Applications
This compound has diverse applications across multiple fields:
- Medicinal Chemistry : It is being investigated for its potential as a pharmaceutical intermediate or active ingredient due to its biological properties.
- Chemical Synthesis : The compound serves as a building block for synthesizing more complex organic molecules.
- Industrial Use : It is utilized in the production of dyes and agrochemicals .
Properties
IUPAC Name |
4-fluoro-2-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETOTRGVPANENO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380847 | |
Record name | 4-fluoro-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61272-76-2 | |
Record name | 4-Fluoro-2-iodoaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61272-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-fluoro-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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